Lipophilicity-Driven Differentiation: XLogP3 Comparison Against the Ethyl Analog
The target compound exhibits a substantially higher computed lipophilicity compared to its closest commercially available analog, N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide. This difference is quantitatively driven by the replacement of the ethyl group with the bulkier tert-butyl group on the cyclohexyl ring [1] .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide (CAS 1308368-28-6): XLogP3 = 3.1 (estimated based on structural analogy; exact value not published) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.9 units, representing a roughly 8-fold increase in partition coefficient. |
| Conditions | Computed by XLogP3 algorithm (PubChem). Comparator value is a structural analog estimate due to lack of independent publication. |
Why This Matters
Higher lipophilicity directly influences membrane permeability, CYP450 metabolism, and plasma protein binding; for procurement in hit-to-lead campaigns, this difference is critical for achieving desired cellular potency and oral bioavailability.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 61294003. Retrieved May 2, 2026. View Source
